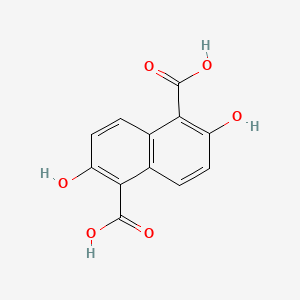

2,6-Dihydroxynaphthalene-1,5-dicarboxylic acid

CAS No.: 918636-54-1

Cat. No.: VC16911708

Molecular Formula: C12H8O6

Molecular Weight: 248.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918636-54-1 |

|---|---|

| Molecular Formula | C12H8O6 |

| Molecular Weight | 248.19 g/mol |

| IUPAC Name | 2,6-dihydroxynaphthalene-1,5-dicarboxylic acid |

| Standard InChI | InChI=1S/C12H8O6/c13-7-3-1-5-6(10(7)12(17)18)2-4-8(14)9(5)11(15)16/h1-4,13-14H,(H,15,16)(H,17,18) |

| Standard InChI Key | YTFJYGJLUDTNOI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C2=C1C(=C(C=C2)O)C(=O)O)C(=O)O)O |

Introduction

Molecular Identity and Structural Characteristics

Nomenclature and Identification

The compound is systematically named 2,6-dihydroxynaphthalene-1,5-dicarboxylic acid, though alternative nomenclature such as 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid is also encountered in literature . This discrepancy arises from differing numbering conventions for naphthalene derivatives. The CAS registry number 25543-68-4 is widely accepted, though a conflicting entry (CAS 918636-54-1) exists in one source, potentially indicating a structural isomer or registry error . The IUPAC name, molecular formula, and weight are consistent across reputable databases, including PubChem and ChemicalBook .

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 25543-68-4 | |

| Molecular Formula | ||

| Molecular Weight | 248.19 g/mol | |

| LogP (Partition Coefficient) | 2.97 | |

| Hydrogen Bond Donors | 4 | |

| Hydrogen Bond Acceptors | 6 |

Molecular Geometry and Hydrogen Bonding

The naphthalene core adopts a planar configuration, with hydroxyl groups at positions 2 and 6 and carboxylic acids at positions 1 and 5. Intramolecular hydrogen bonding between the hydroxyl and carboxylate groups stabilizes the structure, influencing its solubility and crystallinity . Density functional theory (DFT) calculations predict a polar surface area of 115 Ų, suggesting moderate polarity compatible with aqueous and organic solvents .

Synthesis and Production

Synthetic Routes

Industrial synthesis typically involves controlled hydroxylation and carboxylation of naphthalene precursors. Metal-catalyzed reactions, such as those employing palladium or copper, are employed to direct substituent placement. For example, hydroxylation via Ullmann coupling or carboxylation using Kolbe-Schmitt conditions may yield the target compound, though specific protocols remain proprietary. Reaction parameters such as temperature (120–200°C) and pressure (1–5 atm) are critical for optimizing yield and purity.

| Supplier | Purity | Pack Size | Price (USD) |

|---|---|---|---|

| Advanced ChemBlocks CN | 95% | 250 mg | 479 |

| Suzhou Senfeida Chemical | 98% | 1 kg | 8,200 |

| LeapChem Co., Ltd. | 90% | 100 g | 1,450 |

Chemical Reactivity and Functional Group Transformations

Hydroxyl Group Reactivity

The phenolic -OH groups undergo typical electrophilic substitution reactions, such as sulfonation and nitration. Under alkaline conditions, deprotonation enhances nucleophilic aromatic substitution at positions ortho and para to the hydroxyl groups .

Carboxylic Acid Reactivity

The -COOH groups participate in esterification, amidation, and decarboxylation. For instance, reaction with thionyl chloride () yields the corresponding acid chloride, a precursor for polymer synthesis.

Table 3: Representative Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Methanol, | Dimethyl ester derivative |

| Decarboxylation | Cu, Quinoline | 2,6-Dihydroxynaphthalene |

| Oxidation | , | Quinone derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume